molecular formula C17H22N2O2Si B15354417 Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate

Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate

Cat. No.: B15354417
M. Wt: 314.5 g/mol
InChI Key: AXNWGFPAWVPRGX-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a tert-butyl ester group at the 1-position and a trimethylsilylethynyl group at the 5-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate typically involves several key steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.

    Introduction of the Trimethylsilylethynyl Group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne (trimethylsilylethyne) is coupled with a halogenated indazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the indazole carboxylic acid with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilylethynyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the indazole ring or the ester group, potentially converting the ester to an alcohol or reducing the indazole to a dihydroindazole.

    Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the trimethylsilylethynyl group.

    Reduction: Alcohol derivatives or dihydroindazole compounds.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Indazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trimethylsilylethynyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-ethynylindazole-1-carboxylate: Lacks the trimethylsilyl group, which can affect its reactivity and stability.

    Tert-butyl 5-(2-trimethylsilylethynyl)benzimidazole-1-carboxylate: Contains a benzimidazole core instead of an indazole, leading to different chemical properties and biological activities.

Uniqueness

Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate is unique due to the presence of both the tert-butyl ester and trimethylsilylethynyl groups. These functional groups provide distinct reactivity patterns and enhance the compound’s versatility in synthetic applications.

This compound’s combination of stability, reactivity, and functional group diversity makes it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C17H22N2O2Si

Molecular Weight

314.5 g/mol

IUPAC Name

tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate

InChI

InChI=1S/C17H22N2O2Si/c1-17(2,3)21-16(20)19-15-8-7-13(9-10-22(4,5)6)11-14(15)12-18-19/h7-8,11-12H,1-6H3

InChI Key

AXNWGFPAWVPRGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C#C[Si](C)(C)C)C=N1

Origin of Product

United States

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